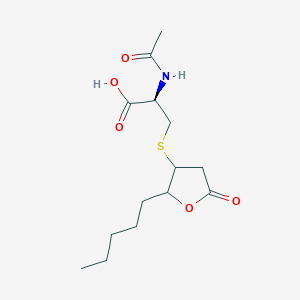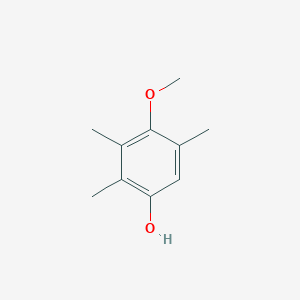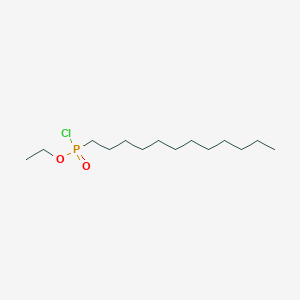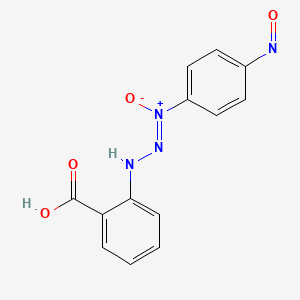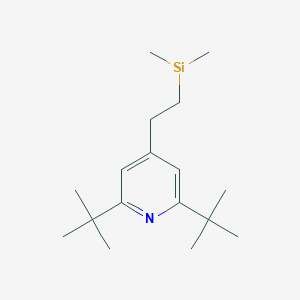
CID 67929386
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Di-tert-butyl-4-[2-(dimethylsilyl)ethyl]pyridine is an organic compound that belongs to the class of pyridines. It is characterized by the presence of two tert-butyl groups at the 2 and 6 positions, a dimethylsilyl group at the 4 position, and an ethyl group linking the dimethylsilyl group to the pyridine ring. This compound is known for its steric hindrance and non-nucleophilic properties, making it useful in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[2-(dimethylsilyl)ethyl]pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving tert-butyl groups and pyridine precursors.
Introduction of the Dimethylsilyl Group: The dimethylsilyl group is introduced using reagents such as dimethylchlorosilane in the presence of a base.
Attachment of the Ethyl Group: The ethyl group is attached to the dimethylsilyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
2,6-Di-tert-butyl-4-[2-(dimethylsilyl)ethyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylsilyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as alcohols or ketones.
Reduction: Formation of reduced derivatives such as alkanes or alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
2,6-Di-tert-butyl-4-[2-(dimethylsilyl)ethyl]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a non-nucleophilic base in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 2,6-Di-tert-butyl-4-[2-(dimethylsilyl)ethyl]pyridine involves its ability to act as a sterically hindered base. This property allows it to:
Stabilize Reactive Intermediates: By providing steric hindrance, it stabilizes reactive intermediates in chemical reactions.
Prevent Side Reactions: Its non-nucleophilic nature prevents unwanted side reactions, leading to higher yields of desired products.
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
2,6-Di-tert-butyl-4-methylpyridine: Similar in structure but lacks the dimethylsilyl group.
2,4,6-Tri-tert-butylpyridine: Contains an additional tert-butyl group at the 4 position.
2,6-Di-tert-butylpyridine: Lacks the ethyl and dimethylsilyl groups.
Uniqueness
2,6-Di-tert-butyl-4-[2-(dimethylsilyl)ethyl]pyridine is unique due to the presence of the dimethylsilyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring high selectivity and stability.
特性
分子式 |
C17H30NSi |
|---|---|
分子量 |
276.5 g/mol |
InChI |
InChI=1S/C17H30NSi/c1-16(2,3)14-11-13(9-10-19(7)8)12-15(18-14)17(4,5)6/h11-12H,9-10H2,1-8H3 |
InChIキー |
LMDVTORCXXWTKD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)CC[Si](C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


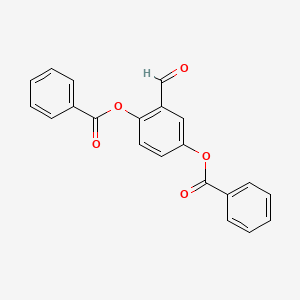
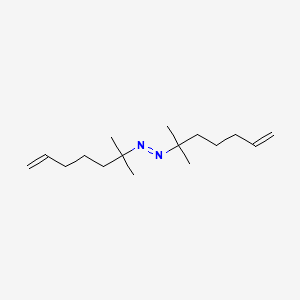
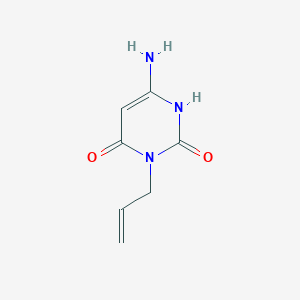
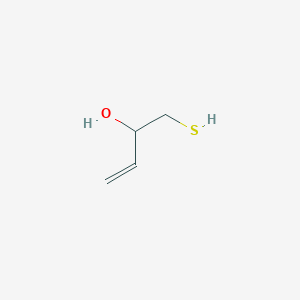
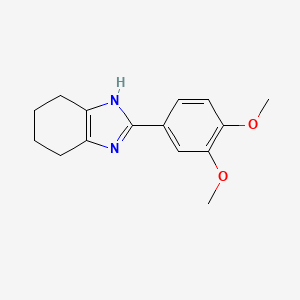

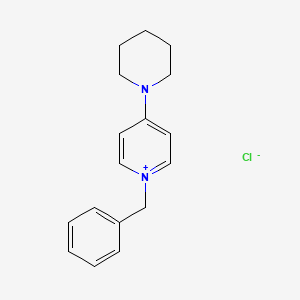
![1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14283435.png)
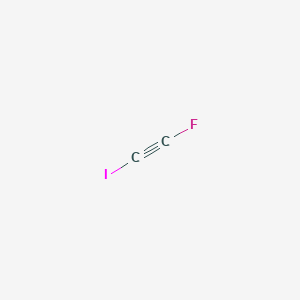
![2,3-Bis(phenylethynyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14283440.png)
